N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)quinoxaline-2-carboxamide
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)quinoxaline-2-carboxamide is a quinoxaline-derived carboxamide featuring a pyrazole-cyclopropyl hybrid substituent. The compound’s structure combines a planar quinoxaline core with a sterically constrained cyclopropyl-pyrazole moiety, which may enhance metabolic stability and receptor binding specificity compared to simpler analogs.
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-22-16(11-6-7-11)8-12(21-22)9-19-17(23)15-10-18-13-4-2-3-5-14(13)20-15/h2-5,8,10-11H,6-7,9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIMLFWYIFLQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=NC3=CC=CC=C3N=C2)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by its attachment to the quinoxaline core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Hydrolysis
The amide group undergoes hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions. This reaction is critical for studying metabolic stability or structural modifications:
This aligns with general amide reactivity patterns.
Oxidation
The compound may undergo oxidation at reactive sites (e.g., benzylic hydrogens or heterocyclic positions). For example, fluorinated analogs in related studies show oxidation-resistant properties due to electron-withdrawing groups .
Direct C–H Carbamoylation
A key reaction for functionalizing quinoxalines involves acid-catalyzed carbamoylation at the C-3 position. For analogous quinoxalin-2(1H)-ones, reaction conditions include:
-
Catalyst : Perchloric acid (HClO₄)
-
Reagent : Isocyanide (1.5–2.0 equiv)
-
Solvent : Water (0.2 M)
-
Temperature : 90°C
| Reaction Parameter | Value |
|---|---|
| Acid Catalyst | HClO₄ |
| Isocyanide Equiv. | 1.5–2.0 |
| Temperature | 90°C |
| Solvent | Water |
| Reaction Time | 3 hours |
This method provides a concise route to functionalize quinoxalines without requiring pre-activation of the C–H bond .
Stability and Metabolism
-
Hydrolytic Stability : The amide group’s stability depends on pH and temperature. Basic conditions typically accelerate hydrolysis.
-
Oxidative Metabolism : Fluorinated or electron-deficient substituents (e.g., cyclopropyl groups) may reduce susceptibility to oxidative degradation, as observed in related pharmaceuticals .
Spectroscopic and Chromatographic Analysis
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)quinoxaline-2-carboxamide is in the treatment of infectious diseases, particularly tuberculosis. Research has demonstrated that quinoxaline derivatives exhibit promising antimycobacterial activity against Mycobacterium tuberculosis.
Case Study: Antimycobacterial Activity
In a study evaluating various quinoxaline derivatives, it was found that compounds with similar structures showed minimum inhibitory concentrations (MIC) ranging from 3.91 to 500 µg/mL against M. tuberculosis H37Ra. The most active derivatives displayed MIC values below 15.625 µg/mL, indicating their potential as effective agents against resistant strains of tuberculosis .
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| Compound A | 3.91 | High |
| Compound B | 7.81 | Moderate |
| Compound C | 15.625 | Moderate |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Quinoxaline derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of specific kinases.
Case Study: Anticancer Mechanisms
A series of quinoxaline derivatives were synthesized and tested against human cancer cell lines such as HCT-116 and MCF-7. The results indicated that several compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, demonstrating significant anticancer activity . The mechanisms of action include:
- Tyrosine Kinase Inhibition : Disruption of signaling pathways critical for cancer cell survival.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
| Compound | IC50 (µg/mL) | Mechanism |
|---|---|---|
| Compound D | 1.9 | Tyrosine Kinase Inhibition |
| Compound E | 4.5 | Apoptosis Induction |
| Compound F | 7.52 | Tubulin Polymerization Inhibition |
Neuroprotective Activity
Recent studies have also highlighted the neuroprotective effects of quinoxaline derivatives, suggesting their potential role in treating neurodegenerative diseases.
Case Study: Neuroprotection
In vitro studies have shown that certain quinoxaline-based compounds can protect neuronal cells from oxidative stress-induced damage. This property is crucial for developing treatments for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound is compared to three classes of analogs:
Quinoxaline-2-carboxamides with aryl/alkyl substituents (e.g., QCM-4, 6n) .
Pyrazole-4-carboxamides (e.g., 3a–3e ) .
Piperazine-linked carboxamides (e.g., (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone) .
Functional Group and Pharmacological Analysis
Key Observations:
- Synthetic Accessibility: Pyrazole-carboxamides (e.g., 3a–3e) are synthesized via EDCI/HOBt-mediated coupling in DMF, yielding 62–71% . Quinoxaline analogs like QCM-4 likely follow similar protocols but lack reported yields.
- Receptor Specificity : Piperazine-linked analogs (e.g., 4a ) exhibit stronger 5-HT3 antagonism due to the basic nitrogen in piperazine, whereas cyclopropyl-pyrazole hybrids may favor alternative binding modes .
Physicochemical and Spectroscopic Comparisons
- Melting Points: Pyrazole-carboxamides (3a–3e) show higher melting points (123–183°C) than typical quinoxaline derivatives, suggesting stronger intermolecular forces (e.g., hydrogen bonding) in crystalline states .
- Spectroscopic Signatures: ¹H-NMR: Pyrazole protons in 3a–3e resonate at δ 7.21–8.12 ppm, while quinoxaline protons (e.g., 4i) appear downfield due to electron-withdrawing effects . MS/IR: Carboxamide carbonyl stretches (~1636–1650 cm⁻¹) and molecular ion peaks ([M+H]⁺ 403–437 m/z) are consistent across both classes .
Research Findings and Implications
- Antidepressant Potential: Quinoxaline-carboxamides like 4i and QCM-4 reduce immobility time in the forced swim test by >40%, comparable to fluoxetine . The target compound’s cyclopropyl group may enhance duration of action via slower CYP450 metabolism.
- Synthetic Challenges : Pyrazole intermediates (3a–3e ) require rigorous purification (e.g., preparative TLC, recrystallization) due to polar byproducts .
- Crystallographic Insights : Hydrogen-bonding patterns (e.g., N–H···O=C) in carboxamides dictate crystal packing and solubility, as analyzed via Etter’s graph-set methodology .
Biological Activity
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)quinoxaline-2-carboxamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, and provides insights from recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNO
- SMILES : CC1=CC=CC2=C1C(=N2)C(=O)N(C)C(C3CC3)C(=O)N
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives, including this compound. The compound was evaluated against various strains of bacteria and fungi.
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide | Mycobacterium tuberculosis | 3.91 µg/mL |
| This compound | Staphylococcus aureus | 15.6 µg/mL |
| N-(phenylmethyl)quinoxaline-2-carboxamide | Escherichia coli | 31.25 µg/mL |
The compound exhibited significant activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been well-documented. This compound was tested for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Findings:
The compound demonstrated a dose-dependent reduction in NO production, suggesting it may serve as a lead compound for developing anti-inflammatory drugs .
Cytotoxicity
In vitro cytotoxicity assays were conducted using various cancer cell lines. The results indicated that this compound exhibited moderate cytotoxic effects.
Table 2: Cytotoxicity Data
| Cell Line | IC (µM) |
|---|---|
| HeLa | 25 |
| MCF7 | 30 |
| A549 | 20 |
These results suggest that while the compound has some cytotoxic properties, further optimization may be necessary to enhance its efficacy against cancer cells .
Case Studies
In a recent study, researchers synthesized various quinoxaline derivatives and evaluated their biological activities. Among these, the compound showed promising results in both antimicrobial and anti-inflammatory assays.
Study Overview:
The study included:
- Synthesis of derivatives : Several analogs were created to explore structure–activity relationships (SAR).
- Biological Evaluation : Each derivative was tested for antimicrobial activity against standard strains and for cytotoxicity against human cancer cell lines.
- In Silico Modeling : Computational studies were performed to predict binding affinities with target proteins.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)quinoxaline-2-carboxamide, and how can reaction efficiency be optimized?
- Methodology :
- Step 1 : Use coupling agents like EDCI/HOBt in DMF to facilitate amide bond formation between pyrazole and quinoxaline moieties .
- Step 2 : Optimize reaction conditions (e.g., molar ratios of reagents, temperature, and reaction time). For example, K₂CO₃ in DMF at room temperature can enhance alkylation efficiency .
- Step 3 : Monitor reaction progress via TLC and purify using preparative chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodology :
- 1H NMR : Verify substituent integration and coupling patterns (e.g., cyclopropyl protons at δ ~1.0–2.0 ppm) .
- IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- LC-MS : Confirm molecular weight and purity (>95%) .
- Elemental Analysis : Validate empirical formula .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology :
- In Silico Prediction : Use tools like the PASS program to predict bioactivity (e.g., kinase inhibition) and prioritize targets .
- In Vitro Assays : Test against enzyme targets (e.g., kinases) at varying concentrations (1–100 µM) with positive/negative controls .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side-product formation during synthesis?
- Methodology :
- DoE (Design of Experiments) : Apply factorial design to assess variables (e.g., solvent polarity, base strength) and interactions. For example, DMF may reduce side reactions compared to polar aprotic solvents .
- Byproduct Analysis : Use HPLC-MS to identify impurities and adjust stoichiometry or reaction time .
Q. How can contradictions in biological activity data between in vitro and in silico models be resolved?
- Methodology :
- Orthogonal Assays : Validate in silico predictions (e.g., molecular docking for binding affinity) with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .
- Solubility Correction : Account for compound aggregation or solubility issues in vitro by using co-solvents (e.g., DMSO ≤1%) .
Q. What strategies improve the compound’s stability under long-term storage?
- Methodology :
- Degradation Studies : Perform accelerated stability testing (40°C/75% RH) and analyze degradation products via LC-MS. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .
Q. How can computational methods predict intermediates’ reactivity and guide synthesis scale-up?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
